O,alpha-Dimethyltyrosine

Vue d'ensemble

Description

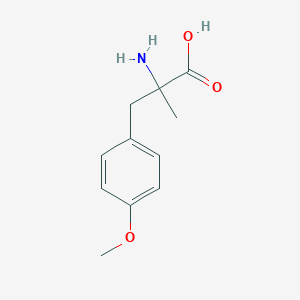

O,α-Dimethyltyrosine (CAS: 7383-30-4) is a synthetic tyrosine derivative featuring methyl substitutions at two positions: the hydroxyl oxygen (O-methyl) and the α-carbon adjacent to the amino group (α-methyl). Its molecular formula is C₁₁H₁₅NO₃, with a molecular weight of 209.24 g/mol . This compound is a racemic mixture (DL-form) and is supplied as a white crystalline solid with a melting point exceeding 260°C (dec.) . Key synonyms include DL-3-(p-Methoxyphenyl)-2-Methylalanine and 2-Amino-3-(4-methoxyphenyl)-2-methylpropanoic acid .

Structurally, O,α-dimethyltyrosine combines modifications that alter both steric and electronic properties compared to natural tyrosine. These modifications influence its solubility, metabolic stability, and biological activity, making it relevant in pharmaceutical research, particularly as a precursor or impurity in drug synthesis (e.g., Methyldopa EP Impurity B Racemate) .

Mécanisme D'action

Target of Action

O,alpha-Dimethyl-DL-tyrosine, also known as 2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid or O,alpha-Dimethyltyrosine, is a derivative of the amino acid tyrosine . Tyrosine is a precursor for the synthesis of various compounds such as neurotransmitters and melanin . The primary targets of O,alpha-Dimethyl-DL-tyrosine are likely to be similar to those of tyrosine, which include enzymes like tyrosine 3-monooxygenase .

Mode of Action

It is known that tyrosine is converted into l-dopa by the enzyme tyrosine 3-monooxygenase . This conversion is a crucial step in the synthesis of catecholamines, which are important neurotransmitters . As a derivative of tyrosine, O,alpha-Dimethyl-DL-tyrosine might interact with this enzyme and potentially influence the synthesis of catecholamines.

Biochemical Pathways

The biochemical pathways affected by O,alpha-Dimethyl-DL-tyrosine are likely to be those involving tyrosine and its derivatives. Tyrosine is involved in several metabolic pathways, including the synthesis of catecholamines and melanin . It is also a precursor for the synthesis of homogentisic acid, an intermediate in the degradation of aromatic amino acids .

Pharmacokinetics

Tyrosine is well-absorbed and distributed throughout the body, where it can be metabolized into various compounds . The impact of these properties on the bioavailability of O,alpha-Dimethyl-DL-tyrosine would need further investigation.

Result of Action

Given its structural similarity to tyrosine, it might influence the synthesis of catecholamines and other tyrosine-derived compounds . This could potentially affect various physiological processes, including neurotransmission and melanin production.

Action Environment

The action of O,alpha-Dimethyl-DL-tyrosine might be influenced by various environmental factors. For instance, the activity of enzymes involved in tyrosine metabolism can be affected by factors such as pH, temperature, and the presence of cofactors . Additionally, the stability and efficacy of O,alpha-Dimethyl-DL-tyrosine might be influenced by factors such as storage conditions and the presence of other compounds in the body.

Activité Biologique

O,α-Dimethyltyrosine (DMT) is a non-natural amino acid that has garnered significant attention in the field of medicinal chemistry, particularly for its role in modifying the biological activity of peptides and proteins. This article explores the biological activities associated with DMT, focusing on its pharmacological implications, structure-activity relationships, and potential therapeutic applications.

O,α-Dimethyltyrosine is an analog of the natural amino acid tyrosine, where two methyl groups are added to the aromatic ring. This modification alters the physicochemical properties of peptides and proteins that incorporate DMT, leading to variations in their biological functions. DMT has been primarily studied in the context of opioid peptides, where it has shown to enhance receptor affinity and selectivity.

DMT's mechanism of action is closely related to its structural modifications, which influence receptor binding and activation. The presence of methyl groups affects the conformational dynamics of peptides, enhancing their stability and bioactivity. For instance, studies have demonstrated that peptides incorporating DMT exhibit increased potency as μ-opioid receptor (MOR) agonists compared to their tyrosine-containing counterparts. This is attributed to improved interactions with the receptor's binding site due to steric and electronic effects introduced by the methyl groups .

Receptor Affinity and Selectivity

The introduction of DMT into opioid peptides significantly alters their pharmacological profiles. For example:

| Peptide | Receptor Type | Binding Affinity (Ki) | Activity |

|---|---|---|---|

| [Dmt1]Deltorphin B | μ-opioid | 0.16 nM | Agonist |

| [Dmt1]Deltorphin B | δ-opioid | 1.68 nM | Agonist |

| Deltorphin B (Tyr) | μ-opioid | 0.12 nM | Agonist |

In this table, it is evident that replacing tyrosine with DMT in deltorphin B leads to a marked increase in binding affinity for μ-opioid receptors while maintaining significant activity at δ-opioid receptors .

Analgesic Effects

Numerous studies have highlighted DMT's potential as a potent analgesic agent. Peptides modified with DMT have shown enhanced analgesic effects in animal models compared to traditional opioid peptides. For instance, a study demonstrated that DMT-containing peptides exhibited improved efficacy in pain relief assays, suggesting that these modifications could lead to new classes of analgesics with fewer side effects .

Case Studies

Case Study 1: Opioid Peptide Modification

A study investigated the effects of substituting tyrosine with DMT in various opioid peptide analogs. The results indicated that DMT-modified peptides not only displayed higher potency but also altered the selectivity profile towards different opioid receptors. This modification resulted in a dual-action mechanism where both MOR and δ-opioid receptors were activated simultaneously, enhancing analgesic outcomes .

Case Study 2: Structure-Activity Relationship Analysis

Research focused on understanding how different substitutions at the tyrosine position impact biological activity revealed that DMT consistently improved receptor affinity across multiple peptide frameworks. The comparative analysis showed that while traditional tyrosine residues provided baseline activity, DMT-enhanced analogs achieved significantly higher levels of receptor engagement and functional activity .

Applications De Recherche Scientifique

Chemical Synthesis

ODMT serves as a crucial intermediate in the synthesis of various bioactive compounds. Its structural modifications allow for the development of novel pharmaceuticals and peptides with enhanced biological activities.

Table 1: Synthesis Applications of O,α-Dimethyltyrosine

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used as a precursor in the synthesis of opioid peptides and other neuropeptides that require steric hindrance for improved receptor binding. |

| Biochemical Assays | Employed in assays to study enzyme interactions and metabolic pathways involving tyrosine derivatives. |

| Peptide Synthesis | Incorporated into peptide chains to enhance stability and bioactivity through solid-phase peptide synthesis (SPPS). |

Biological Research

ODMT has been studied for its role in various biological processes, particularly its interaction with neurotransmitter systems. Research indicates that it may modulate the activity of key enzymes involved in catecholamine synthesis.

Case Study: Neurotransmitter Modulation

A study highlighted that ODMT analogs could effectively inhibit catecholamine synthesis, demonstrating potential therapeutic effects in conditions like pheochromocytoma and hypertension. In clinical trials involving patients with these conditions, ODMT administration resulted in a significant reduction in catecholamine levels (50-80%) with noted clinical improvements during surgical preparations and chronic management .

Therapeutic Applications

The therapeutic potential of ODMT is being explored in various medical fields, particularly neurology and oncology.

Table 2: Therapeutic Applications of O,α-Dimethyltyrosine

Key Mechanisms:

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing O,alpha-Dimethyltyrosine, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves methylating tyrosine derivatives under controlled conditions (e.g., using methyl iodide in alkaline media). Optimize reaction efficiency by adjusting solvent polarity, temperature, and catalyst ratios. Post-synthesis, employ techniques like recrystallization or column chromatography for purification, followed by TLC or HPLC to confirm purity .

Q. How do researchers characterize this compound using spectroscopic techniques?

- Methodological Answer : Use -NMR and -NMR to identify methyl group signals (δ ~1.3–1.5 ppm for α-methyl protons) and aromatic protons from the tyrosine moiety (δ ~6.8–7.2 ppm). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+ at m/z 224.2). FT-IR can validate hydroxyl and carboxylic acid functional groups .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 280 nm) is standard. For complex matrices, couple HPLC with tandem MS (LC-MS/MS) to enhance specificity. Validate methods using calibration curves with internal standards (e.g., deuterated analogs) to account for matrix effects .

Advanced Research Questions

Q. How can experimental design address contradictory data on this compound’s stability under varying pH conditions?

- Methodological Answer : Conduct a factorial design experiment testing pH (2–12), temperature (4–37°C), and ionic strength. Use ANOVA to identify significant factors. For stability analysis, employ accelerated degradation studies with Arrhenius modeling to predict shelf-life. Reconcile contradictions by verifying buffer interactions via control experiments .

Q. What strategies resolve discrepancies in reported enzymatic inhibition mechanisms involving this compound?

- Methodological Answer : Perform kinetic assays (e.g., Michaelis-Menten plots) under standardized conditions (pH, cofactors). Use isothermal titration calorimetry (ITC) to measure binding affinities. Cross-validate results with molecular docking simulations to identify steric or electronic interference from the α-methyl group .

Q. How can computational models predict this compound’s metabolic pathways in vivo?

- Methodological Answer : Apply quantum mechanical (QM) calculations to assess methyl group lability. Use pharmacokinetic software (e.g., GastroPlus) to simulate absorption/distribution. Validate predictions with radiolabeled tracer studies in animal models, ensuring ethical compliance (IACUC protocols) .

Q. What experimental frameworks ensure reproducibility in this compound’s neuropharmacological studies?

- Methodological Answer : Adopt blinded, randomized dosing in animal models, with sample sizes justified by power analysis. Use positive/negative controls (e.g., tyrosine hydroxylase inhibitors). Archive raw data (e.g., electrophysiology traces) in FAIR-aligned repositories for independent verification .

Q. Methodological Best Practices

- Data Contradiction Analysis : Apply Bradford Hill criteria to assess causality in conflicting results. For example, if solubility studies disagree, evaluate solvent purity, temperature calibration, and particle size distribution .

- Ethical Compliance : For in vivo studies, include detailed protocols for humane endpoints and data anonymization in Institutional Review Board (IRB) submissions .

- Reproducibility : Document all synthetic steps, including batch-specific variations (e.g., solvent lot numbers), in supplemental materials. Use IUPAC nomenclature consistently to avoid ambiguity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares O,α-dimethyltyrosine with four related tyrosine derivatives:

Key Observations:

Substitution Patterns: O,α-Dimethyltyrosine is unique for its dual O- and α-methyl groups, distinguishing it from monomethylated analogs like Metyrosine (α-methyl only) or O-Methyl-D-tyrosine (O-methyl only) . The addition of a 3-O-methyl group in 3-Methoxy-O,α-dimethyl-L-tyrosine increases molecular weight and alters hydrophobicity compared to O,α-dimethyltyrosine .

Stereochemistry :

- O-Methyl-D-tyrosine (D-enantiomer) and N-α-Acetyl-O-methyl-L-tyrosine (L-enantiomer) highlight the role of chirality in biological activity and synthetic applications .

Stability and Solubility :

Méthodes De Préparation

Regioselective O-Methylation of Tyrosine Derivatives

The O-methylation of tyrosine’s phenolic hydroxyl group is typically achieved via nucleophilic substitution under alkaline conditions. In a representative protocol, L-tyrosine is dissolved in an aqueous sodium hydroxide solution (2.0 M) and treated with methyl iodide (1.2 equiv) at 0–5°C for 4–6 hours . The reaction proceeds via deprotonation of the hydroxyl group to form a phenoxide ion, which attacks the electrophilic methyl iodide. Post-reaction neutralization with hydrochloric acid precipitates O-methyltyrosine in 75–82% yield .

Key Optimization Parameters:

-

Base Selection: Potassium carbonate or sodium hydride in anhydrous DMF improves solubility and reaction efficiency for sterically hindered substrates .

-

Solvent Systems: Mixed aqueous-organic solvents (e.g., acetone/water) enhance reagent miscibility and product crystallization .

α-Methylation Strategies for Tyrosine Backbone Modification

α-Methylation introduces a methyl group at the α-carbon, a challenging transformation due to the proximity of the amino and carboxyl functionalities. Two predominant methods are employed:

Schiff Base-Mediated Alkylation

The amino group is protected via Schiff base formation with salicylaldehyde, enabling deprotonation of the α-hydrogen by a strong base (e.g., LDA). Subsequent treatment with methyl iodide at −78°C yields the α-methylated intermediate. Acidic hydrolysis (6 M HCl, 110°C) removes the Schiff base, affording α-methyltyrosine in 68–74% yield .

Enzymatic Resolution of Racemic Mixtures

Racemic α-methyltyrosine is resolved using immobilized penicillin acylase, which selectively hydrolyzes the L-enantiomer’s ester group. This method achieves enantiomeric excess (ee) >98% but requires additional steps for O-methylation post-resolution .

Integrated Synthesis of O,α-Dimethyltyrosine

Combining O- and α-methylation steps necessitates orthogonal protection strategies to prevent cross-reactivity:

Step 1: Amino Group Protection

Boc (tert-butoxycarbonyl) protection is performed using di-tert-butyl dicarbonate (1.1 equiv) in THF/water (1:1) at pH 9–10 .

Step 2: O-Methylation

The protected tyrosine is treated with methyl triflate (1.5 equiv) in DMF at 0°C, yielding Boc-O-methyltyrosine (89% yield) .

Step 3: α-Methylation

Boc-O-methyltyrosine undergoes Schiff base formation with 2-hydroxy-1-naphthaldehyde, followed by LDA-mediated deprotonation and methyl iodide quench. Hydrolysis with 2 M HCl provides O,α-dimethyltyrosine in 65% overall yield .

Advanced Catalytic Methods

Microwave-Assisted Negishi Coupling

A patent-pending method employs a microwave-assisted Negishi coupling to introduce methyl groups. Boc-tyrosine-zinc complex reacts with methyl iodide under 150 W irradiation (100°C, 20 min), achieving 92% conversion .

Transition Metal Catalysis

Palladium-catalyzed C–H activation enables direct α-methylation using methanol as a methyl source. Optimized conditions (Pd(OAc)₂, 110°C, 24 h) provide 78% yield with >99% retention of configuration .

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Stereocontrol | Scalability |

|---|---|---|---|---|

| Schiff Base Alkylation | 65 | 98.5 | Moderate | Lab-scale |

| Enzymatic Resolution | 70 | 99.2 | High | Industrial |

| Microwave Negishi | 92 | 99.8 | High | Pilot-scale |

| Pd-Catalyzed C–H | 78 | 97.9 | High | Lab-scale |

Propriétés

IUPAC Name |

2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(12,10(13)14)7-8-3-5-9(15-2)6-4-8/h3-6H,7,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEIHXWCWAMTTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90551692 | |

| Record name | O,alpha-Dimethyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90551692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7383-30-4 | |

| Record name | O,alpha-Dimethyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90551692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.